molecular formula C25H19F3N4O4 B11183419 2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]hexahydropyrimidine-4-carboxamide

2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]hexahydropyrimidine-4-carboxamide

Cat. No.: B11183419
M. Wt: 496.4 g/mol
InChI Key: OIUDROLTRLHAOS-UHFFFAOYSA-N
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Description

2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]hexahydropyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]hexahydropyrimidine-4-carboxamide involves several steps. The synthetic route typically starts with the preparation of the hexahydropyrimidine ring, followed by the introduction of the phenyl and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]hexahydropyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application being studied .

Comparison with Similar Compounds

When compared to similar compounds, 2,6-dioxo-1-phenyl-3-[(phenylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]hexahydropyrimidine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include other hexahydropyrimidine derivatives and trifluoromethyl-substituted compounds. The presence of the trifluoromethyl group in this compound enhances its stability and biological activity compared to its analogs .

Properties

Molecular Formula

C25H19F3N4O4

Molecular Weight

496.4 g/mol

IUPAC Name

3-benzamido-2,6-dioxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C25H19F3N4O4/c26-25(27,28)17-10-7-11-18(14-17)29-23(35)20-15-21(33)31(19-12-5-2-6-13-19)24(36)32(20)30-22(34)16-8-3-1-4-9-16/h1-14,20H,15H2,(H,29,35)(H,30,34)

InChI Key

OIUDROLTRLHAOS-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)N(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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